L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid

Description

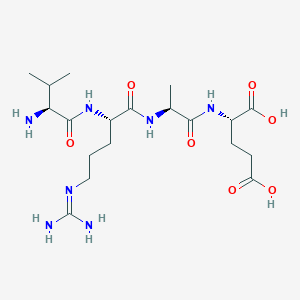

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a tetrapeptide containing a modified ornithine residue with a diaminomethylidene group. The glutamic acid residue confers acidity and hydrophilicity, distinguishing it from cysteine-containing analogs.

Properties

CAS No. |

798540-84-8 |

|---|---|

Molecular Formula |

C19H35N7O7 |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H35N7O7/c1-9(2)14(20)17(31)25-11(5-4-8-23-19(21)22)16(30)24-10(3)15(29)26-12(18(32)33)6-7-13(27)28/h9-12,14H,4-8,20H2,1-3H3,(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)(H4,21,22,23)/t10-,11-,12-,14-/m0/s1 |

InChI Key |

UCBVHPXTRWFONW-MNXVOIDGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often using automated peptide synthesizers to streamline production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid under mild conditions.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous solutions.

Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism by which L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and analogs:

Mechanistic Comparisons

- Diaminomethylidene Group: Present in all three compounds, this group mimics arginine’s guanidinium, enabling competitive inhibition of Na+/H+ exchangers (NHEs) or interaction with cation channels . For example, amiloride analogs like EIPA and MPA inhibit NHE1-3 via this motif .

- Terminal Residue Effects: The glutamic acid in the target compound may enhance binding to positively charged domains (e.g., Ca²+ channels) compared to cysteine’s thiol-mediated interactions.

Biological Activity

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a modified peptide that incorporates several amino acids, contributing to its unique properties. The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the desired peptide structure. The critical steps include:

- Coupling : Activation and coupling of each amino acid.

- Deprotection : Removal of protecting groups to facilitate subsequent reactions.

- Cleavage : Final cleavage from the resin and purification of the peptide.

2.1 Anticancer Properties

Research indicates that derivatives of glutamic acid, such as this compound, may exhibit significant anticancer activity. A study highlighted that compounds modifying glutamine behavior in cancer cells showed cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR) activity, a crucial enzyme in folate metabolism and DNA synthesis, leading to reduced cell proliferation in cancer models .

3.1 Case Studies

Several studies have investigated the biological activity of related peptides:

- Inhibition of DHFR : Analogues of this compound demonstrated competitive inhibition of DHFR, with some variants showing higher potency than traditional chemotherapeutics like methotrexate .

- Cytotoxicity Assessments : In vitro studies have shown that these compounds can significantly reduce viability in cancer cell lines, suggesting their potential as therapeutic agents .

3.2 Comparative Analysis

| Compound | Activity | Potency | Target |

|---|---|---|---|

| This compound | Anticancer | High | DHFR |

| Methotrexate | Anticancer | Moderate | DHFR |

| PT523 (analogue) | Anticancer | Very High | DHFR |

4. Conclusion

The biological activity of this compound presents promising avenues for research, particularly in oncology. Its ability to inhibit key metabolic pathways in cancer cells positions it as a potential candidate for therapeutic development. Continued investigation into its mechanisms and applications could lead to significant advancements in cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.